molecular formula C15H30BrNO6 B609478 N-Boc-PEG4-bromide CAS No. 1392499-32-9

N-Boc-PEG4-bromide

Cat. No. B609478
CAS RN: 1392499-32-9
M. Wt: 400.31
InChI Key: KYOVSWOWVSWAII-UHFFFAOYSA-N
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Description

N-Boc-PEG4-bromide is a PEG derivative containing a bromide group and Boc-protected amino group . It is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

This compound is a PEG derivative containing a bromide group and Boc-protected amino group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl (14-bromo-3,6,9,12-tetraoxatetradecyl)carbamate . The InChI code is 1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.3 g/mol . It appears as a liquid and is colorless to light yellow .

Scientific Research Applications

N-Boc Protection of Amines

N-Boc-PEG4-bromide is significant in the N-Boc protection of amines, a process that is essential in the synthesis of various pharmaceuticals and organic compounds. A study by Zeng, Li, and Shao (2012) described a simple and efficient method for N-Boc protection of amines using PEG-400, highlighting its utility in creating N-tert-butyl-carbamates with good to excellent yields under mild conditions (Zeng, Li, & Shao, 2012).

Catalysis and Polymerization

Research has shown that compounds like this compound can play a role in catalysis and polymerization processes. For instance, Shen and Zhu (2001) used polyethylene (PE) and polyethylene-block-poly(ethylene glycol) (PE-PEG) for copper bromide mediated atom transfer radical polymerization of methyl methacrylate, suggesting the potential utility of this compound in similar applications (Shen & Zhu, 2001).

Photocatalysis and Environmental Applications

This compound could be relevant in photocatalytic applications for environmental purposes. Dong et al. (2013) synthesized N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC) for efficient visible light photocatalytic removal of NO in air, demonstrating the potential of brominated organic compounds in environmental applications (Dong et al., 2013).

Drug Delivery Systems

This compound could have implications in drug delivery systems. Chang et al. (2010) synthesized a pH-sensitive polymer by introducing N-Boc-histidine to the ends of a PLGA-PEG-PLGA block copolymer, demonstrating its potential as a material for tumor targeting in drug delivery systems (Chang, Li, Lu, & Ding, 2010).

Mechanism of Action

Target of Action

N-Boc-PEG4-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are E3 ubiquitin ligases in the case of PROTACs and specific antigens in the case of ADCs .

Mode of Action

In the context of PROTACs, this compound serves as a linker connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This facilitates the degradation of the target protein via the ubiquitin-proteasome system . In ADCs, this compound acts as a cleavable linker that connects an antibody to a cytotoxic drug .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein degradation. In PROTACs, the compound enables the recruitment of E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . In ADCs, the compound allows the selective delivery of cytotoxic drugs to cells expressing the antigen recognized by the antibody .

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the specific PROTAC or ADC in which it is incorporated. The hydrophilic polyethylene glycol (peg) spacer in this compound is known to increase solubility in aqueous media , which could enhance its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins in the case of PROTACs , or the targeted delivery of cytotoxic drugs in the case of ADCs . This can lead to the modulation of cellular processes or the selective killing of certain cells, respectively.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the deprotection of the Boc group . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other biomolecules.

Future Directions

N-Boc-PEG4-bromide can be used in the synthesis of a series of PROTAC molecules . It is also a cleavable ADC linker, used for the synthesis of antibody-drug conjugates (ADCs) . This suggests that this compound has potential applications in the development of new drugs and therapies.

Biochemical Analysis

Biochemical Properties

N-Boc-PEG4-bromide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

This compound, as a part of PROTACs, influences cell function by selectively degrading target proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role in the formation of PROTACs . The bromide group in this compound is a good leaving group for nucleophilic substitution reactions, facilitating the formation of PROTACs .

Temporal Effects in Laboratory Settings

The effects of this compound, as part of PROTACs, can change over time in laboratory settings . The stability, degradation, and long-term effects on cellular function of this compound would depend on the specific PROTACs it is part of and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound in animal models would depend on the specific PROTACs it is part of and the dosage used . Threshold effects, as well as any toxic or adverse effects at high doses, would need to be determined in studies using the specific PROTACs.

Metabolic Pathways

The metabolic pathways that this compound is involved in would depend on the specific PROTACs it is part of . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific PROTACs it is part of . This could include interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTACs it is part of . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30BrNO6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVSWOWVSWAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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